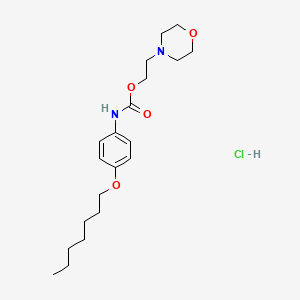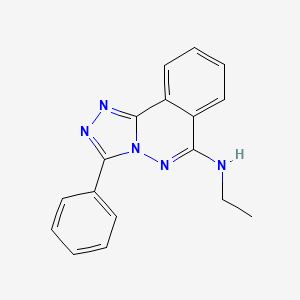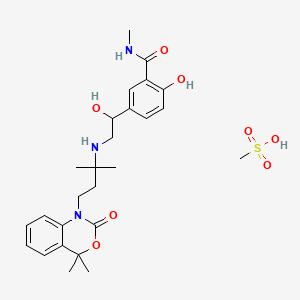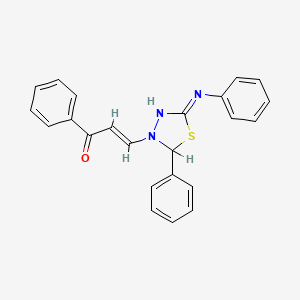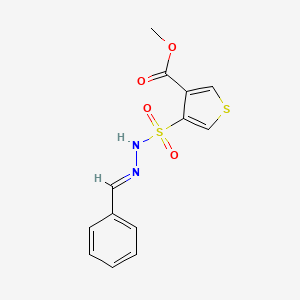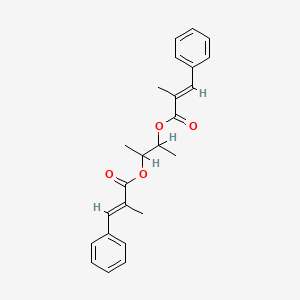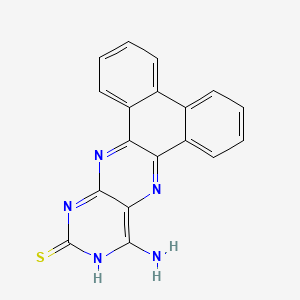![molecular formula C23H34N4O12 B12733376 oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane CAS No. 103840-61-5](/img/structure/B12733376.png)
oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of oxalic acid and a piperazine derivative, making it a subject of interest in medicinal chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane typically involves multiple steps, starting with the preparation of the piperazine derivative. The process includes:
Formation of the Piperazine Derivative: This step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridinylpiperazine intermediate.
Attachment of the Azepane Ring: The intermediate is then reacted with an azepane derivative to form the final compound. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the azepane ring.
Oxalic Acid Addition: Finally, oxalic acid is introduced to the reaction mixture to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: Studied for its potential pharmacological effects.
Uniqueness
Oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
103840-61-5 |
|---|---|
Molekularformel |
C23H34N4O12 |
Molekulargewicht |
558.5 g/mol |
IUPAC-Name |
oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane |
InChI |
InChI=1S/C17H28N4.3C2H2O4/c1-2-6-10-19(9-5-1)11-12-20-13-15-21(16-14-20)17-7-3-4-8-18-17;3*3-1(4)2(5)6/h3-4,7-8H,1-2,5-6,9-16H2;3*(H,3,4)(H,5,6) |
InChI-Schlüssel |
ZTTYFJVYEAYBPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CCN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


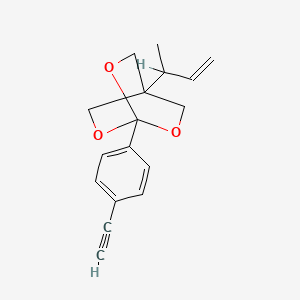

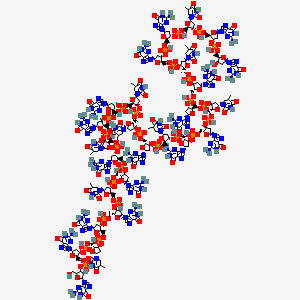
![(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate](/img/structure/B12733304.png)
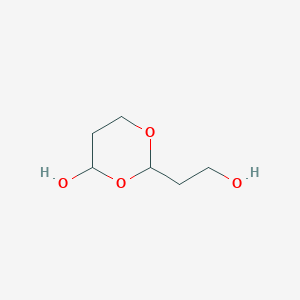
![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
